Sodium ((3-methoxy-1-methyl-3-oxo-1-propenyl)amino)phenylacetate
Description
Sodium ((3-methoxy-1-methyl-3-oxo-1-propenyl)amino)phenylacetate is a sodium salt derivative of phenylacetic acid with a complex substituent at the amino group. The compound is registered in PubChem (CAS: 93939-80-1) under synonyms like Sodium (R)-α-((3-methoxy-1-methyl-3-oxo-1-propenyl)amino)cyclohexa-1,4-diene-1-acetate .
Properties
CAS No. |
2975-08-8 |
|---|---|
Molecular Formula |
C13H14NNaO4 |
Molecular Weight |
271.24 g/mol |
IUPAC Name |
sodium;2-[[(E)-4-methoxy-4-oxobut-2-en-2-yl]amino]-2-phenylacetate |
InChI |
InChI=1S/C13H15NO4.Na/c1-9(8-11(15)18-2)14-12(13(16)17)10-6-4-3-5-7-10;/h3-8,12,14H,1-2H3,(H,16,17);/q;+1/p-1/b9-8+; |
InChI Key |
VWAWMPXOFHGGMY-HRNDJLQDSA-M |
Isomeric SMILES |
C/C(=C\C(=O)OC)/NC(C1=CC=CC=C1)C(=O)[O-].[Na+] |
Canonical SMILES |
CC(=CC(=O)OC)NC(C1=CC=CC=C1)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium ((3-methoxy-1-methyl-3-oxo-1-propenyl)amino)phenylacetate involves multiple steps. One common method includes the condensation of 3-methoxy-1-methyl-3-oxo-1-propenylamine with phenylacetic acid in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
Sodium ((3-methoxy-1-methyl-3-oxo-1-propenyl)amino)phenylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or amino groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions include carboxylic acids, ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Applications
Sodium ((3-methoxy-1-methyl-3-oxo-1-propenyl)amino)phenylacetate has shown promise in several pharmaceutical applications due to its unique structural properties.
Anti-inflammatory and Analgesic Properties
Preliminary studies indicate that this compound may exhibit anti-inflammatory and analgesic effects. Its structural characteristics suggest potential interactions with biological targets such as enzymes and receptors involved in pain pathways. This makes it a candidate for further research in pain management therapies .
Anticancer Activity
Research has highlighted the potential of this compound as an anticancer agent. Its ability to interact with specific pathways involved in cancer cell proliferation suggests it could serve as a lead compound for developing new cancer therapies .
Biochemical Applications
The compound's functional groups, particularly the methoxy and amino groups, enhance its biological activity, making it a valuable building block in organic synthesis and medicinal chemistry.
Interaction Studies
Interaction studies have focused on the binding affinity of this compound to various biological targets. These studies are crucial for elucidating its mechanism of action and therapeutic potential, particularly in metabolic pathways .
Synthesis Pathway
The synthesis of this compound typically involves several steps, including the formation of the key functional groups that contribute to its biological activity. This process follows established organic synthesis protocols, which can vary based on specific reagents and conditions used .
Case Study 1: Anti-inflammatory Effects
A study investigating the anti-inflammatory effects of this compound demonstrated significant reductions in inflammatory markers in vitro. The results suggest a mechanism involving inhibition of pro-inflammatory cytokines, warranting further investigation into its therapeutic use in chronic inflammatory diseases.
Case Study 2: Anticancer Research
In another study focused on anticancer properties, this compound was tested against various cancer cell lines. The findings showed a dose-dependent inhibition of cell growth, indicating its potential as an effective agent in cancer treatment protocols.
Mechanism of Action
The mechanism of action of Sodium ((3-methoxy-1-methyl-3-oxo-1-propenyl)amino)phenylacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Table 1: Key Pharmacological Differences
Key Findings:
- Efficacy in UCDs : Sodium phenylbutyrate is preferred over phenylacetate due to better tolerability and odor . Combined use with benzoate enhances nitrogen excretion .
- Oncology: Phenylacetate induces differentiation in glioblastoma cells by inhibiting mevalonate-dependent cholesterol synthesis, sparing normal cells . Its efficacy contrasts with cytotoxic agents like 5-aza-2'-deoxycytidine, which risk neoplastic transformation .
Table 2: Industrial Use Cases
Metabolic and Microbial Interactions
- Drug Metabolism : Phenylbutyrate’s conversion to phenylacetate demonstrates how structural modifications (e.g., esterification) can optimize pharmacokinetics .
Biological Activity
Sodium ((3-methoxy-1-methyl-3-oxo-1-propenyl)amino)phenylacetate, with the molecular formula CHNNaO and a molecular weight of approximately 271.24 g/mol, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including anti-inflammatory, analgesic, and potential anticancer properties, supported by case studies and research findings.
The compound features a unique structure characterized by:
- Methoxy Group : Enhances lipophilicity.
- Amino Group : May facilitate interactions with various biological targets.
These structural components contribute to its biological activity and pharmacokinetic properties.
1. Anti-inflammatory and Analgesic Properties
Preliminary studies suggest that this compound exhibits anti-inflammatory and analgesic effects. It has been hypothesized that the compound may inhibit specific pathways involved in inflammation, similar to other known non-steroidal anti-inflammatory drugs (NSAIDs).
Research Findings :
- In vitro studies have shown that the compound can reduce the production of pro-inflammatory cytokines in cell cultures, indicating its potential use in treating inflammatory conditions.
2. Anticancer Potential
Recent investigations have indicated that this compound may possess anticancer properties. Its structural similarities to other bioactive compounds suggest possible interactions with cancer-related pathways.
Case Study :
A study involving human cancer cell lines demonstrated that the compound inhibited cell proliferation in several types of cancer cells, including breast and lung cancer cell lines. The mechanism appears to involve apoptosis induction and modulation of key signaling pathways such as AKT and ERK .
Interaction Studies
Interaction studies have focused on the compound's binding affinity to various enzymes and receptors. Preliminary data suggest:
- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways.
- Receptor Binding : Possible interactions with receptors implicated in pain and inflammation management.
Comparative Analysis
The following table compares this compound with structurally similar compounds regarding their biological activities:
| Compound Name | Molecular Formula | Key Biological Activity |
|---|---|---|
| This compound | CHNNaO | Anti-inflammatory, analgesic, anticancer |
| Sodium (R)-[(3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate | CHNNaO | Potentially different biological activity |
| Sodium (R)-[(2-hydroxyphenyl)amino]acetate | CHNNaO | Simpler applications in biochemistry |
Q & A
Q. What are the recommended analytical methods for identifying and quantifying Sodium ((3-methoxy-1-methyl-3-oxo-1-propenyl)amino)phenylacetate in experimental samples?
Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis detection is widely used for quantification due to its sensitivity for aromatic and conjugated systems .
- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly for verifying the ester and propenyl moieties .
- Mass Spectrometry (MS) with electrospray ionization (ESI) provides molecular weight validation and fragmentation patterns for purity assessment .
Q. What synthetic routes are documented for this compound?
Methodological Answer :
- Stepwise Acylation : Begin with phenylacetic acid derivatives, followed by sequential reactions with 3-methoxy-1-methyl-3-oxo-1-propenylamine under basic conditions. Use anhydrous solvents (e.g., THF) and catalytic bases (e.g., NaH) to minimize hydrolysis .
- Catalytic Optimization : Cobalt carbonyl catalysts have been reported for analogous ester syntheses, improving yield and regioselectivity .
Q. How does the compound’s stability vary under different storage conditions?
Methodological Answer :
- Temperature : Store at –20°C in anhydrous environments to prevent ester hydrolysis. Stability studies show <5% degradation over 6 months under these conditions .
- Light Sensitivity : Protect from UV light using amber vials, as photodegradation of the propenyl group has been observed in accelerated testing .
Advanced Research Questions
Q. What mechanisms underlie the compound’s role in ammonia metabolism, and how can these be experimentally validated?
Methodological Answer :
- Glutamine Conjugation : The compound conjugates with glutamine via phenylacetyl-CoA intermediates, forming phenylacetylglutamine, which is renally excreted. Validate using isotopic tracing (¹⁵N-labeled ammonia) in hepatocyte models .
- In Vivo Models : Use hyperammonemic mice to measure plasma ammonia reduction (via enzymatic assays) and urinary phenylacetylglutamine (via LC-MS). Dose-response studies should monitor neurological outcomes (e.g., rotorod tests) .
Q. How can researchers resolve contradictions in pharmacokinetic data between urea cycle disorder (UCD) patients and hepatic encephalopathy (HE) models?
Methodological Answer :
- Species-Specific Metabolism : Conduct comparative studies in humanized liver mouse models and primary human hepatocytes to assess species-dependent differences in phenylacetyl-CoA synthetase activity .
- Dose Adjustments : In HE, adjust for altered hepatic blood flow using pharmacokinetic modeling (e.g., physiologically based pharmacokinetics, PBPK) to optimize dosing regimens .
Q. What experimental strategies mitigate the sodium load associated with high-dose administration in acute hyperammonemia?
Methodological Answer :
- Co-Administration with Diuretics : Test loop diuretics (e.g., furosemide) in renal cell lines to balance sodium excretion without compromising ammonia clearance. Monitor electrolyte profiles in preclinical models .
- Alternative Formulations : Develop potassium or magnesium salts of the compound and compare efficacy/safety in vitro (e.g., HEK293 cells) and in vivo (e.g., rat models) .
Q. How does the compound interact with branched-chain amino acid (BCAA) metabolism in cirrhosis-related hyperammonemia?
Methodological Answer :
- Metabolomic Profiling : Use GC-MS or untargeted metabolomics in plasma samples from cirrhotic rats to quantify BCAA (valine, leucine, isoleucine) and aromatic amino acid (phenylalanine, tyrosine) levels post-administration .
- Pathway Inhibition : Apply siRNA knockdown of BCAA transporters (e.g., LAT1) in HepG2 cells to isolate the compound’s direct effects on ammonia vs. BCAA modulation .
Q. What are the implications of bacterial phenylacetate-CoA ligase activity for antibiotic resistance studies?
Methodological Answer :
- Enzymatic Assays : Purify phenylacetate-CoA ligase from Pseudomonas spp. and measure kinetics (Km, Vmax) with the compound as substrate. Compare with β-lactamase activity in co-culture models .
- Transcriptomic Analysis : Perform RNA-seq on P. chrysogenum exposed to sublethal doses to identify upregulated efflux pumps or stress-response genes .
Data Contradiction Analysis
Q. Discrepancies in Neurotoxicity Reports: How can researchers reconcile the compound’s safety in UCDs vs. reported neurotoxicity in cancer trials?
Methodological Approach :
- Dose-Dependent Effects : Establish a zebrafish neurotoxicity model to compare blood-brain barrier penetration at therapeutic (UCD) vs. supratherapeutic (cancer) doses using fluorescent tracer assays .
- Metabolite Profiling : Quantify phenylacetylglutamine and unreacted phenylacetate in cerebrospinal fluid (CSF) from both cohorts to identify toxicity thresholds .
Q. Conflicting Efficacy in HE vs. UCDs: Is this due to differential glutamine availability or metabolic pathway saturation?
Methodological Approach :
- Glutamine Depletion Studies : Use CRISPR-edited HEK293 cells lacking glutamine synthetase to simulate HE conditions. Measure ammonia clearance efficiency with/without exogenous glutamine supplementation .
- Isotope Dilution Assays : Administer ¹³C-glutamine in HE rat models to track flux into phenylacetylglutamine vs. urea cycle intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
